4-fluoro-N-(1H-indol-5-yl)benzamide
Overview
Description
OAC3, also known as sodium triacetoxyborohydride, is a chemical compound with the formula Na[(CH3COO)3BH]. It is a mild reducing agent commonly used in organic synthesis, particularly in reductive amination reactions. This compound is known for its selectivity and efficiency in reducing aldehydes and ketones to their corresponding amines.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-(1H-indol-5-yl)benzamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, MAPK14, leading to changes in the protein’s activity .
Biochemical Pathways
MAPK14 is known to play a role in various cellular functions, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
It is known that the compound is an effective activator of oct4, a transcription factor critical for maintaining pluripotency in stem cells . It enhances the formation of induced pluripotent stem cells (iPSCs) and promotes cellular reprogramming .
Preparation Methods
Sodium triacetoxyborohydride is prepared by the protonolysis of sodium borohydride with acetic acid. The reaction is as follows:
NaBH4+3CH3COOH→Na[(CH3COO)3BH]+3H2
This reaction involves the gradual addition of acetic acid to a suspension of sodium borohydride in an inert solvent, such as tetrahydrofuran, under controlled temperature conditions to prevent decomposition .
Chemical Reactions Analysis
Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is particularly effective in the reductive amination of aldehydes and ketones. The common reagents and conditions used in these reactions include:
Aldehydes and Ketones: Sodium triacetoxyborohydride reduces these compounds to their corresponding amines.
Reaction Conditions: The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane, often in the presence of acetic acid as a catalyst.
The major products formed from these reactions are primary, secondary, and tertiary amines, depending on the starting materials used.
Scientific Research Applications
Sodium triacetoxyborohydride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, particularly in the formation of amines through reductive amination.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Sodium triacetoxyborohydride is often compared with other reducing agents such as sodium borohydride and sodium cyanoborohydride. Here are some key points of comparison:
Sodium Borohydride: A stronger reducing agent but less selective compared to sodium triacetoxyborohydride. It reduces a wider range of functional groups.
Sodium Cyanoborohydride: Similar in selectivity to sodium triacetoxyborohydride but more toxic and less stable in aqueous solutions.
Similar compounds include:
- Sodium Borohydride (NaBH4)
- Sodium Cyanoborohydride (NaBH3CN)
Sodium triacetoxyborohydride is unique in its mildness and selectivity, making it particularly useful for reductive amination reactions without affecting other functional groups.
Properties
IUPAC Name |
4-fluoro-N-(1H-indol-5-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUZWRDCVBOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347694 | |
Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726515 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182564-41-6 | |
Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-N-(1H-indol-5-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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